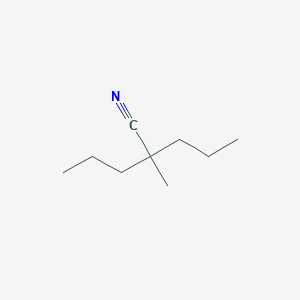
2-Methyl-2-propylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propylpentanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
Industrial Production Methods
In industrial settings, the production of nitriles often involves the dehydration of amides using phosphorus pentoxide (P4O10) or other dehydrating agents. This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The nitrile can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-propylpentanenitrile is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing other organic compounds and in studying reaction mechanisms.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propylpentanenitrile involves its reactivity with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved often include the formation of imines, amides, or other functional groups depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propylpentanenitrile: Similar in structure but with different branching.
2-Methylbutanenitrile: A shorter carbon chain with similar reactivity.
2-Methyl-2-nitrosopropane: Contains a nitroso group instead of a cyano group.
Uniqueness
2-Methyl-2-propylpentanenitrile is unique due to its specific branching and the position of the cyano group, which influences its reactivity and applications. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
80606-31-1 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-7H2,1-3H3 |
Clé InChI |
JDLMTMGQKQFIRI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


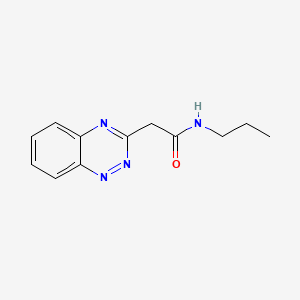
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)

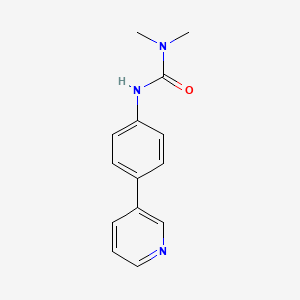
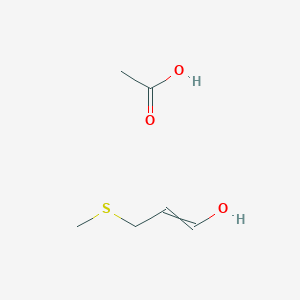



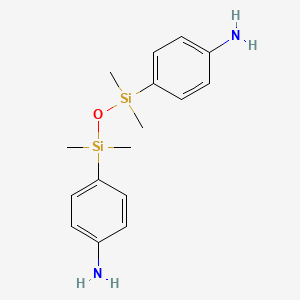


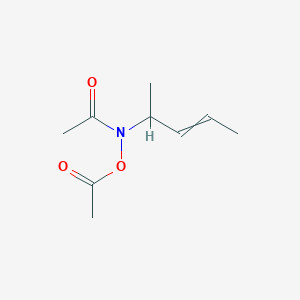
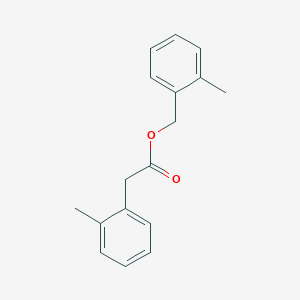
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
